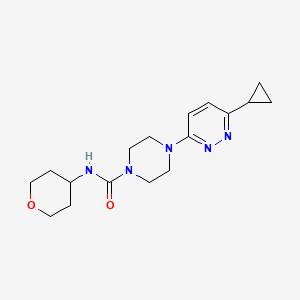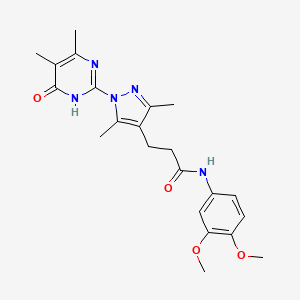
1-(4-Bromothiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromothiazol-5-yl)ethanone is a chemical compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields of scientific research . The compound is characterized by a bromine atom attached to the thiazole ring, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Bromothiazol-5-yl)ethanone typically involves the bromination of thiazole derivatives. One common method includes the reaction of 4-bromothiazole with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to enhance efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(4-Bromothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromothiazol-5-yl)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Bromothiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Bromothiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
1-(4-Chlorothiazol-5-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Methylthiazol-5-yl)ethanone: Contains a methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its bromine atom, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
1-(4-bromo-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)4-5(6)7-2-9-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQYIIOBFFFTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)

![2-Chloro-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetamide](/img/structure/B2749431.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2749432.png)




![5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B2749440.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2749443.png)


